

Isopropyl 2-methoxyacetate IUPAC name and synonyms

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Compound of Interest

Compound Name: *Isopropyl 2-methoxyacetate*

Cat. No.: *B189238*

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An In-depth Technical Guide to **Isopropyl 2-methoxyacetate**

This guide provides a comprehensive overview of **Isopropyl 2-methoxyacetate**, including its nomenclature, chemical and physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

- IUPAC Name: **isopropyl 2-methoxyacetate**
- Systematic Name: propan-2-yl 2-methoxyacetate[1][2]

Synonyms

The compound is also known by several other names:

- 1-Methylethyl 2-methoxyacetate[3][4]
- Acetic acid, 2-methoxy-, 1-methylethyl ester[1][2][3][4]
- Acetic acid, methoxy-, 1-methylethyl ester[3][4]
- Isopropyl methoxyacetate[1][2][4][5][6]

- Methoxyacetic acid isopropyl ester[1][2][4][5]
- Methoxyactic isopropyl ester[1][2][5]

Physicochemical Properties

Isopropyl 2-methoxyacetate is a colorless to pale yellow liquid with a characteristic fruity odor.[4] It is soluble in organic solvents but has low solubility in water.[4] The key quantitative properties are summarized in the table below.

Property	Value
Molecular Formula	C ₆ H ₁₂ O ₃ [2][3][5][6][7]
Molecular Weight	132.16 g/mol [2][6][7]
CAS Number	17640-21-0[2][3][5][6][7][8]
Density	0.959 g/cm ³ [3][7]
Boiling Point	160°C at 760 mmHg[3][7]
Flash Point	49.9°C[3]
Vapor Pressure	2.44 mmHg at 25°C[3]
Refractive Index	1.398[3]
LogP	0.58440[3]
Topological Polar Surface Area	35.5 Å ² [5]

Experimental Protocols

Synthesis of Isopropyl 2-methoxyacetate

A detailed procedure for the synthesis of **Isopropyl 2-methoxyacetate** is outlined below, involving the reaction of methyl chloroacetate with sodium methoxide, followed by transesterification with isopropanol.[9]

Step 1: Formation of Methyl Methoxyacetate

- 434.1 g (4.0 mol) of methyl chloroacetate is introduced into a reaction vessel and stirred at 25°C.[9]
- 756.3 g (4.2 mol) of a 30% sodium methoxide solution is added dropwise over a period of 2.5 hours.[9] The reaction temperature is maintained to not exceed 65°C.[9]
- After the addition is complete, the mixture is stirred at reflux temperature for an additional 3 hours.[9]

Step 2: Transesterification to **Isopropyl 2-methoxyacetate**

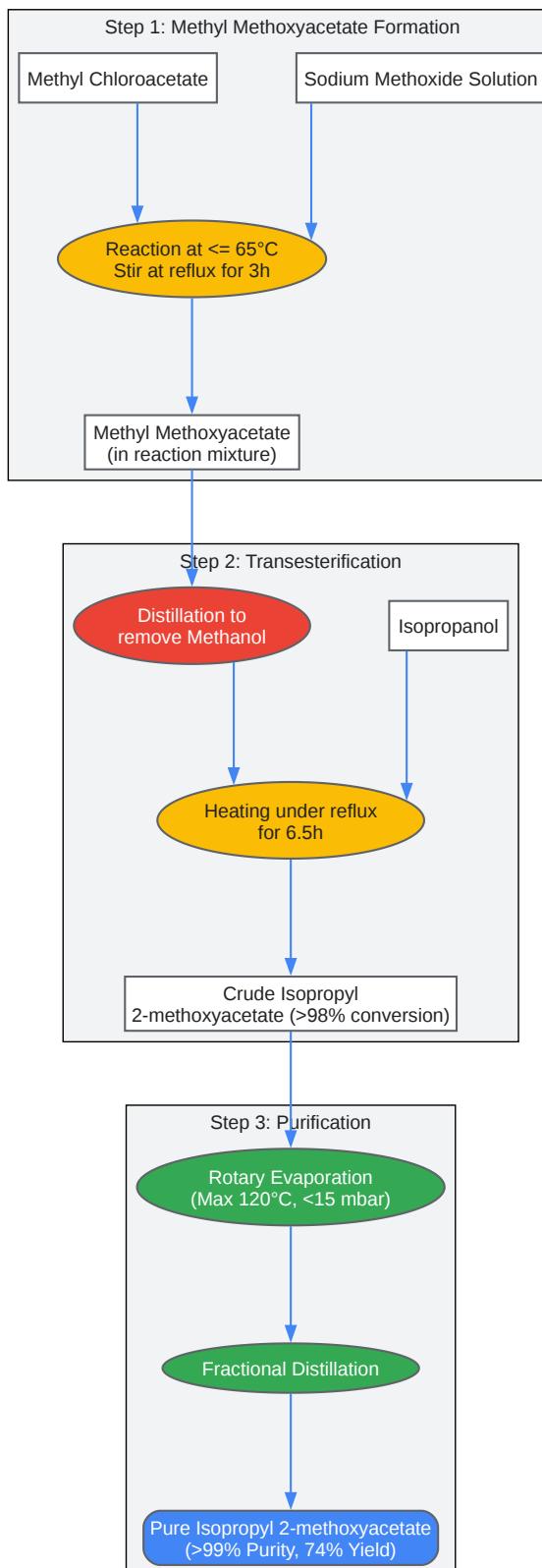
- 436.0 g of methanol is removed from the reaction mixture by distillation.[9]
- 480.8 g (8 mol) of isopropanol is added to the residue, and the mixture is heated under reflux.[9]
- Methanol is continuously removed via a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (totaling 244.4 g of distillate).[9]
- After 6.5 hours, the conversion of methyl methoxyacetate to isopropyl methoxyacetate is greater than 98%. [9]

Step 3: Purification

- After cooling, the reaction mixture is concentrated to dryness on a rotary evaporator at a maximum bath temperature of 120°C and a pressure of less than 15 mbar.[9]
- The resulting distillate (668.0 g) is then fractionated through a 0.5 m long Multifil column.[9]
- The main fraction yields 390.6 g (74% yield) of Isopropyl methoxyacetate with a purity of >99%. [9]

Visualized Workflow

The following diagram illustrates the key stages in the synthesis of **Isopropyl 2-methoxyacetate**.

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Caption: Synthesis workflow for **Isopropyl 2-methoxyacetate**.

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